Enantiomer-Specific GABA(C) Receptor Agonism: (+)-CACP vs (-)-CACP
The deprotected amino acid corresponding to the target compound, (+)-CACP, shows approximately 3-fold higher potency as a partial agonist at human recombinant GABA(C) ρ1 receptors compared to its enantiomer (-)-CACP [1]. This demonstrates that the (1S,3R) configuration is the preferred stereochemistry for receptor activation.
| Evidence Dimension | EC₅₀ at human GABA(C) ρ1 receptor (partial agonist activity) |
|---|---|
| Target Compound Data | EC₅₀ = 26.1 ± 1.1 µM ((+)-CACP, (1S,3R) enantiomer) |
| Comparator Or Baseline | EC₅₀ = 78.5 ± 3.5 µM ((-)-CACP, (1R,3S) enantiomer) |
| Quantified Difference | ~3.0-fold higher potency for the (+)-(1S,3R) enantiomer (ratio 78.5/26.1 ≈ 3.0) |
| Conditions | Human homomeric ρ1 GABA(C) receptors expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
Procurement of the correct enantiomer is essential for generating biologically active GABA(C)-targeting peptides or small molecules; the wrong enantiomer yields ~3-fold lower potency.
- [1] Chebib M, Duke RK, Allan RD, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001;430(2-3):185-92. doi:10.1016/s0014-2999(01)01390-5. View Source
